

In-Depth Technical Guide to Regaloside B: Molecular Properties, Bioactivity, and Experimental Protocols

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Compound of Interest		
Compound Name:	Regaloside B	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside B, a phenylpropanoid glycoside, has emerged as a molecule of significant interest within the scientific community due to its notable biological activities. This technical guide provides a comprehensive overview of the molecular characteristics of **Regaloside B**, its known bioactivities with a focus on its anti-inflammatory properties and interaction with the ADAR1 $Z\alpha$ domain, and detailed experimental protocols for researchers seeking to investigate this compound further. All quantitative data is presented in structured tables for clarity and comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Molecular Profile of Regaloside B

Regaloside B is characterized by the following molecular formula and weight:

Property	Value	Source(s)
Molecular Formula	C20H26O11	[1][2][3][4]
Molecular Weight	442.41 g/mol	[1][2][3]



Biological Activity and Mechanism of Action

Regaloside B, isolated from Lilium longiflorum, has demonstrated significant anti-inflammatory activity.[1][2][5] Its primary mechanism of action involves the inhibition of key inflammatory mediators.

Anti-inflammatory Effects

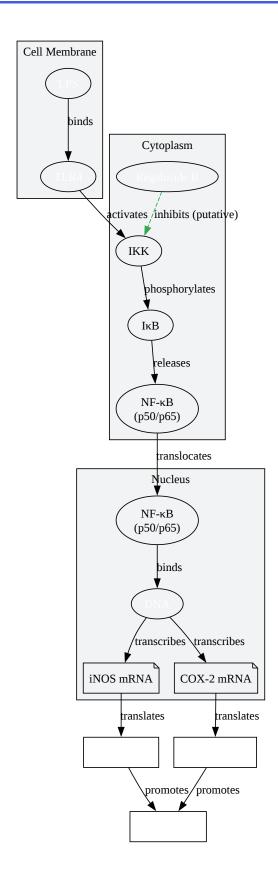
Regaloside B exerts its anti-inflammatory effects through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[1][2] This inhibition is likely mediated through the modulation of the NF-κB signaling pathway. While direct evidence detailing the specific interaction of **Regaloside B** with the NF-κB pathway is still emerging, the inhibition of iNOS and COX-2, which are downstream targets of NF-κB, strongly suggests its involvement.

A study on phenylpropanoids from Lilium species, including **Regaloside B**, demonstrated a significant reduction in the expression of iNOS and COX-2 in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The quantitative results from this study are summarized below:

Target Protein	Concentration of Regaloside B	Inhibition of Expression
iNOS	50 μg/mL	Significant reduction
COX-2	50 μg/mL	Significant reduction

Note: The original research paper should be consulted for the precise percentage of inhibition.





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Interaction with ADAR1 Za Domain

Recent high-throughput virtual screening studies have identified **Regaloside B** as a potential inhibitor of the Z α domain of adenosine deaminase acting on RNA 1 (ADAR1).[3][6] This interaction was confirmed using surface plasmon resonance (SPR), indicating a direct binding between **Regaloside B** and the ADAR1 Z α domain.[3][6] ADAR1 is a crucial enzyme involved in RNA editing, and its dysregulation is associated with various diseases, including autoimmune disorders and cancer. The Z α domain is responsible for binding to Z-RNA and Z-DNA, and its modulation by small molecules like **Regaloside B** presents a novel therapeutic avenue. Further research is required to elucidate the functional consequences of this interaction and to determine the binding affinity (Kd).

Experimental Protocols Determination of iNOS and COX-2 Inhibition

- 1. Cell Culture and Treatment:
- Cell Line: RAW 264.7 murine macrophage cell line.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Protocol:
 - Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of Regaloside B (dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 0.1%) for 1 hour.
 - Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce iNOS and COX-2 expression. A vehicle control (solvent only) and a positive control (LPS only) should be included.
- Measurement of Nitric Oxide (NO) Production (Griess Assay):



 Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Reagents:

- Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
- Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
- Sodium Nitrite Standard (for standard curve).

Protocol:

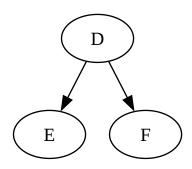
- After the 24-hour incubation, collect the cell culture supernatant.
- o In a 96-well plate, mix 50 μL of the supernatant with 50 μL of Griess Reagent A and 50 μL of Griess Reagent B.
- Incubate at room temperature for 10 minutes in the dark.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-treated control.
- 3. Western Blot Analysis for iNOS and COX-2 Protein Expression:
- Principle: This technique is used to detect and quantify the levels of iNOS and COX-2 proteins in cell lysates.

Protocol:

- After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.



- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween
 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to the loading control.



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Surface Plasmon Resonance (SPR) for Regaloside B and ADAR1 Zα Interaction

- Principle: SPR is a label-free technique that measures the binding of an analyte (Regaloside
 B) to a ligand (ADAR1 Zα domain) immobilized on a sensor chip in real-time.
- General Protocol Outline:
 - Protein Immobilization:



- Recombinantly express and purify the ADAR1 $Z\alpha$ domain.
- Immobilize the purified ADAR1 Zα domain onto a suitable sensor chip (e.g., CM5 chip)
 using amine coupling chemistry.
- Binding Analysis:
 - Prepare a series of concentrations of Regaloside B in a suitable running buffer (e.g., HBS-EP+).
 - Inject the different concentrations of Regaloside B over the sensor chip surface containing the immobilized ADAR1 Zα domain.
 - Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
- Data Analysis:
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

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Conclusion

Regaloside B is a promising natural product with multifaceted biological activities. Its well-defined anti-inflammatory properties, coupled with its newly discovered interaction with the ADAR1 Zα domain, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of **Regaloside B**. Future studies should focus on elucidating the precise molecular mechanisms underlying its bioactivities, including detailed dose-response studies and in vivo efficacy assessments.



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